molecular formula C21H15F4N3O2 B2536022 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428358-80-8

2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2536022
CAS RN: 1428358-80-8
M. Wt: 417.364
InChI Key: JRYUFYIAGXPASF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C21H15F4N3O2 and its molecular weight is 417.364. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Fluorine-containing pyrazoles, including structures related to 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activities against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, as well as antifungal activity against Candida albicans. The presence of fluorine atoms in these molecules is instrumental in enhancing their antimicrobial efficacy, demonstrating the potential of such compounds in the development of new antibacterial and antifungal agents (Gadakh et al., 2010).

Potential Antipsychotic Agents

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a structural resemblance to 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, have been synthesized and evaluated for their antipsychotic-like properties in behavioral animal tests. These compounds, particularly those metabolized to active and toxic derivatives, have shown promise in behavioral tests without interacting with dopamine receptors, a common target for clinically available antipsychotic agents. This unique mechanism suggests potential applications in the development of new antipsychotic medications with different pharmacological profiles (Wise et al., 1987).

Chemosensor Development

Pyrazoline derivatives, including those structurally related to 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, have been investigated for their photophysical and physicochemical properties, leading to their application as fluorescent chemosensors. These compounds demonstrate positive solvatochromism and have been used to determine the critical micelle concentration of surfactants. Moreover, their ability to act as on-off fluorescence chemosensors for metal ion detection, particularly Fe3+, highlights their potential in the development of new chemosensor technologies for environmental and biological applications (Khan, 2020).

properties

IUPAC Name

2-(4-fluorophenyl)-3-(hydroxymethyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N3O2/c22-16-6-4-14(5-7-16)18-17(12-29)19-20(30)27(8-9-28(19)26-18)11-13-2-1-3-15(10-13)21(23,24)25/h1-10,29H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYUFYIAGXPASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CN3C(=C(C(=N3)C4=CC=C(C=C4)F)CO)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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